5,6-Dihydro-1,4-dioxin-2-ylmethanol
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Overview
Description
5,6-Dihydro-1,4-dioxin-2-ylmethanol is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.11 g/mol. This compound features a 1,4-dioxin ring, which is a six-membered ring containing two oxygen atoms. The presence of a methanol group attached to the 2-position of the dioxin ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol can be achieved through several methods. One common approach involves the use of organolithium reagents. For instance, an organolithium reagent containing a 5,6-dihydro-1,4-dithiin moiety can be used as a homologating agent to build up a fully protected divinylcarbinol by two different synthetic procedures: a step-by-step approach or a tandem process . These procedures involve the use of methyl pyruvate as a starting material, followed by a series of reactions to introduce the dioxin ring and the methanol group.
Chemical Reactions Analysis
5,6-Dihydro-1,4-dioxin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organolithium compounds, which are highly reactive toward most functional groups even under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of the O-protected (5,6-dihydro-1,4-dithiin-2-yl)methanol with electrophilic species can lead to the formation of divinylcarbinol derivatives .
Scientific Research Applications
5,6-Dihydro-1,4-dioxin-2-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, derivatives of this compound have been explored for their potential as dual inhibitors of blood coagulation factors Xa and XIa, which are important targets for anticoagulant therapy . Additionally, its reactivity and versatility make it useful in industrial applications, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h4,6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCWDISLPDYFPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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